Glyphosate dimethylamine salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34494-04-7 |

|---|---|

Molecular Formula |

C5H15N2O5P |

Molecular Weight |

214.16 g/mol |

IUPAC Name |

N-methylmethanamine;2-(phosphonomethylamino)acetic acid |

InChI |

InChI=1S/C3H8NO5P.C2H7N/c5-3(6)1-4-2-10(7,8)9;1-3-2/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,1-2H3 |

InChI Key |

VDCHTAFVUAPYGO-UHFFFAOYSA-N |

Canonical SMILES |

CNC.C(C(=O)O)NCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Glyphosate Dimethylamine Salt

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Glyphosate dimethylamine salt is an organophosphorus compound and a salt derivative of glyphosate, the parent acid.[1] The salt formation with dimethylamine enhances its solubility in water, a key factor in its widespread use in herbicide formulations.[1][2] While pure glyphosate is a crystalline solid, the dimethylamine salt is typically encountered as a white to off-white solid.[3][4]

| Property | Value |

| IUPAC Name | N-methylmethanamine;2-(phosphonomethylamino)acetic acid[5] |

| CAS Number | 34494-04-7[5] |

| Molecular Formula | C5H15N2O5P[5] |

| Molecular Weight | 214.16 g/mol [5] |

| Appearance | White to off-white solid[3] |

| Melting Point | 190 - 192°C[3] |

| Boiling Point | Decomposes before boiling[6] |

| Water Solubility | Highly soluble[3] |

| Vapor Pressure | Very low[3] |

| pKa (Glyphosate) | 2.3, 5.6, 10.9[3] |

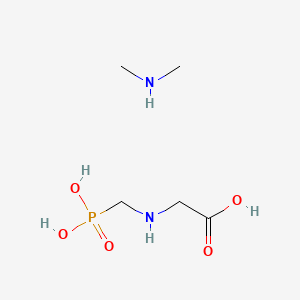

Chemical Structure:

The structure below illustrates the ionic bond between the glyphosate anion and the dimethylammonium cation.

Caption: Fig. 1: Structure of this compound

Mechanism of Herbicidal Action

Glyphosate is a broad-spectrum, systemic herbicide.[6] Its mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[7] This enzyme is critical in the shikimic acid pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[2][7] The disruption of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.[7] The shikimic acid pathway is absent in mammals, which contributes to the low acute toxicity of glyphosate in these organisms.[7]

Caption: Fig. 2: Glyphosate's Inhibition of EPSP Synthase

Analytical Methodologies for Detection and Quantification

The accurate determination of glyphosate and its major metabolite, aminomethylphosphonic acid (AMPA), in various matrices is crucial for regulatory monitoring and research. Due to their high polarity and low volatility, chromatographic methods are most commonly employed.

A. Sample Preparation: A Critical Step

A robust sample preparation protocol is essential to extract glyphosate and AMPA from complex matrices and remove interfering substances.

-

Extraction: An aqueous extraction is typically used, often with the addition of ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can complex with glyphosate.[8]

-

Cleanup: Solid-phase extraction (SPE) is a common cleanup technique to remove matrix components that could interfere with the analysis.[9]

-

Derivatization: To improve chromatographic retention and detection sensitivity, especially for gas chromatography and some liquid chromatography applications, derivatization is often necessary. A widely used derivatizing agent is 9-fluorenylmethyl-chloroformate (FMOC-Cl).[9][10]

B. Instrumental Analysis: Chromatography Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of glyphosate and AMPA.[10][11]

-

Chromatographic Separation: Reversed-phase columns, such as C18, are commonly used for the separation of the derivatized analytes.[10]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of glyphosate and AMPA.[8] Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.

Caption: Fig. 3: General Workflow for Glyphosate Analysis

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (2025, August 19). glyphosate-dimethylammonium.

- University of Hertfordshire. (n.d.). Glyphosate-dimethylammonium. Agriculture and Environment Research Unit (AERU).

- Google Patents. (n.d.). Preparation method for this compound active compound.

- UC Weed Science. (2017, December 20). Glyphosate formulations - what's the diff (and what's a salt)? University of California Agriculture and Natural Resources.

- PubChem. (n.d.). Glyphosate. National Center for Biotechnology Information.

- PubChem. (n.d.). Roundup. National Center for Biotechnology Information.

- Global Substance Registration System (GSRS). (n.d.). GLYPHOSATE-DIMETHYLAMMONIUM.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Glyphosate - Chemical and Physical Information.

- PubChem. (n.d.). Glyphosate-diammonium. National Center for Biotechnology Information.

- National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet. Oregon State University.

- Wikipedia. (n.d.). Glyphosate.

- Topics in Subtropics. (2017, December 27). Glyphosate formulations - what's the diff (and what's a salt)? University of California Agriculture and Natural Resources.

- SpringerLink. (n.d.). Glyphosate detection: methods, needs and challenges.

- MDPI. (n.d.). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities.

- European Food Safety Authority (EFSA). (n.d.). Glyphosate RAR 05 Volume 3.

- U.S. Food & Drug Administration (FDA). (n.d.). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food.

- MedCrave online. (2018, February 19). Brief review analytical methods for the determination of glyphosate.

- Pharmacophore. (2024, March 14). Features of analytical control of glyphosate salts in preparative formulations.

Sources

- 1. Glyphosate formulations - what's the diff (and what's a salt)? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 2. CN105949237A - Preparation method for this compound active compound - Google Patents [patents.google.com]

- 3. This compound Supplier China | Uses, Safety, Prices & Technical Data [nj-finechem.com]

- 4. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C5H15N2O5P | CID 13208144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glyphosate-dimethylammonium [sitem.herts.ac.uk]

- 7. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 8. fda.gov [fda.gov]

- 9. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]

- 10. mdpi.com [mdpi.com]

- 11. hh-ra.org [hh-ra.org]

Synthesis and purification of glyphosate dimethylamine salt for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Glyphosate Dimethylamine Salt

Introduction: From Acid to a Functional Salt

Glyphosate, chemically known as N-(phosphonomethyl)glycine, is a potent, non-selective, post-emergent herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[1][2] This enzyme is critical for the synthesis of aromatic amino acids in plants and various microorganisms, but is absent in animals, forming the basis of its selective toxicity.[1][2] In its acid form, glyphosate exhibits low solubility in water, which limits its practical application in aqueous spray formulations.[2][3] To overcome this, it is converted into various salts, with the dimethylamine (DMA) salt being a widely used and highly effective formulation due to its significantly enhanced water solubility.[4][5]

This guide provides a comprehensive, technically detailed overview for the synthesis of glyphosate acid and its subsequent conversion to this compound on a laboratory scale. It further delineates robust methods for the purification and analytical characterization of the final product, grounded in established chemical principles and methodologies.

Part 1: Synthesis of Glyphosate Acid via the Glycine Pathway

The synthesis of the glyphosate backbone is the foundational step. Among several industrial routes, a common and adaptable laboratory-scale approach involves the phosphonomethylation of glycine.[6][7] This pathway, often referred to as the glycine method, builds the molecule from readily available precursors.

Reaction Principle and Mechanistic Rationale

This synthesis is a variation of the Mannich reaction, a three-component condensation.[8] The core of the reaction involves:

-

Glycine: Provides the fundamental amino acid backbone of the final molecule.

-

Formaldehyde: Acts as the one-carbon source, creating the crucial methylene bridge between the nitrogen of glycine and the phosphorus atom. It is typically generated in situ from paraformaldehyde.[9][10]

-

Dimethyl Phosphite: Serves as the source of the phosphonomethyl group.

-

Acid Hydrolysis: The initial condensation yields a phosphonate ester, which must be hydrolyzed, typically with a strong mineral acid like hydrochloric acid (HCl), to yield the final phosphonic acid moiety of glyphosate.[6][9][10]

An amine catalyst, such as triethylamine or triethanolamine, is often employed to facilitate the initial condensation steps by acting as a base and promoting the reaction between the components.[9][10]

Experimental Protocol: Synthesis of N-(phosphonomethyl)glycine

This protocol synthesizes information from established patent literature for a laboratory-scale procedure.[8][9][10]

Reagents and Equipment:

-

Paraformaldehyde

-

Methanol

-

Triethanolamine

-

Glycine

-

Dimethyl phosphite

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

-

500 mL three-neck round-bottom flask, magnetic stirrer, heating mantle, condenser, dropping funnel, and thermometer.

-

All operations should be conducted in a certified fume hood.

Procedure:

-

Depolymerization & Hydroxymethylation: To the 500 mL flask, add methanol (86g), triethanolamine (32.2g), and paraformaldehyde (12.2g). Heat the mixture to 40°C with stirring for approximately 30 minutes to depolymerize the paraformaldehyde. Add glycine (15g) and continue stirring for 1 hour.

-

Condensation: While maintaining the temperature, add dimethyl phosphite (25g) dropwise via the dropping funnel. After the addition is complete, raise the temperature to reflux and maintain for 2.5 hours.[6]

-

Catalyst Separation (Optional but Recommended): Cool the reaction mixture. Introduce HCl gas or add concentrated HCl to precipitate the triethanolamine catalyst as its hydrochloride salt. The salt can be removed by vacuum filtration.[9][10]

-

Hydrolysis: To the filtrate, add concentrated hydrochloric acid (approx. 50 mL). Heat the mixture to reflux (around 120°C) for at least 2 hours to ensure complete hydrolysis of the phosphonate ester.[9]

-

Crystallization and Isolation: Cool the solution slowly for several hours, ideally to below 15°C, to induce crystallization of the glyphosate acid.[8] Adjust the pH with a NaOH solution to the isoelectric point of glyphosate (pH ~2.0-2.6) to maximize precipitation.[1]

-

Collection: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove residual acid and soluble impurities.

-

Drying: Dry the product under vacuum to yield crude glyphosate acid.

Synthesis Workflow

Caption: Workflow for the synthesis of glyphosate acid.

Part 2: Conversion to this compound

This step is a straightforward acid-base neutralization reaction, converting the sparingly soluble glyphosate acid into its highly water-soluble dimethylamine salt.

Reaction Principle and Mechanistic Rationale

Glyphosate is an amphoteric molecule with multiple ionizable sites (pKa values of 2.0, 2.6, 5.6, and 10.6).[1] The carboxylic acid and phosphonic acid groups can be deprotonated by a base. Dimethylamine ((CH₃)₂NH), a weak base, readily reacts with the acidic protons of glyphosate to form the corresponding salt. The reaction is exothermic and should be controlled. The process can be carried out using either liquid dimethylamine or by bubbling dimethylamine gas through a suspension of glyphosate acid.[11][12]

Experimental Protocol: Salt Formation

This protocol is adapted from patent literature describing the direct reaction of glyphosate acid with dimethylamine.[11][12][13]

Reagents and Equipment:

-

Crude or purified glyphosate acid

-

Liquid dimethylamine (e.g., 40% solution in water) or dimethylamine gas

-

Solvent (e.g., water or methanol, optional)

-

Reaction vessel with stirring, cooling bath, and gas inlet/outlet (if using gas).

Procedure:

-

Setup: Add the synthesized glyphosate acid to the reaction vessel. If a solvent is used, add it to form a suspension. A small amount of water (e.g., 5-20% by weight of the glyphosate) can facilitate the reaction.[11]

-

Reaction: Cool the vessel in an ice bath. Slowly add a stoichiometric amount (1.0 to 1.05 molar equivalents) of liquid dimethylamine dropwise with vigorous stirring.[11] Alternatively, bubble dimethylamine gas through the suspension.

-

Temperature Control: Monitor the temperature closely and maintain it between 5-40°C.[12] The reaction is exothermic, and controlled addition is crucial to prevent overheating.

-

Completion: Continue stirring for 1-2 hours after the addition is complete. The solid glyphosate acid should dissolve as the salt is formed, resulting in a clear solution if sufficient solvent is present.

-

Isolation: The resulting product is an aqueous solution of this compound. For a solid product, the solvent can be removed under reduced pressure, or the salt can be precipitated by adding a miscible organic solvent like ethanol or by controlled cooling and seeding.[12][13]

Salt Formation Workflow

Caption: Workflow for the conversion to dimethylamine salt.

Part 3: Purification by Recrystallization

Purification is essential to remove unreacted starting materials, by-products, and other impurities to achieve a high-purity product suitable for laboratory use. Recrystallization is the most effective method for purifying solid glyphosate acid.[14][15]

Principle of Recrystallization

This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[15] An ideal solvent will dissolve the compound and impurities at a high temperature but will have low solubility for the desired compound at a low temperature, thus allowing it to crystallize out upon cooling while the impurities remain in the solution. For glyphosate, water is a common and effective recrystallization solvent.[3]

Experimental Protocol: Recrystallization of Glyphosate Acid

-

Solvent Selection: Place the crude glyphosate acid in a flask.

-

Dissolution: Add a minimal amount of near-boiling deionized water while stirring until all the solid has just dissolved. Using excess solvent will reduce the final yield.[15]

-

Decolorization (If Necessary): If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Swirl and then hot-filter the solution to remove the carbon.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to rinse away any remaining mother liquor containing impurities.[15]

-

Drying: Dry the purified crystals completely under vacuum. The purity can be checked by melting point determination (literature value: ~230°C with decomposition).[3]

Common Impurities in Glyphosate Synthesis

The table below summarizes potential impurities and their origin.

| Impurity | Chemical Name | Origin | Removal Strategy |

| Glycine | Aminoacetic acid | Unreacted starting material | Recrystallization[14][16] |

| Formaldehyde | Methanal | Unreacted starting material; potential carcinogen[1] | Volatile; removed during drying/hydrolysis. FAO limit is <1.3 g/kg.[1][2] |

| AMPA | Aminomethylphosphonic acid | Primary degradation product of glyphosate | Recrystallization |

| PMIDA | N-(phosphonomethyl)iminodiacetic acid | Substrate in alternative synthesis routes; impurity[17] | Recrystallization |

| N-Nitrosoglyphosate | N-Nitroso-N-(phosphonomethyl)glycine | By-product; genotoxic carcinogen concern[1] | Controlled reaction conditions; Recrystallization. FAO limit is <1 mg/kg.[2] |

Part 4: Quality Control and Analytical Characterization

Verifying the identity and purity of the synthesized this compound is a critical final step. A combination of analytical techniques is recommended for comprehensive characterization.

| Analytical Method | Principle | Sample Preparation | Key Advantages | Key Disadvantages |

| HPLC-MS/MS | Separation by liquid chromatography followed by mass-based detection. | Dilution in mobile phase. No derivatization needed with appropriate columns (e.g., HILIC).[18] | High sensitivity and specificity; can quantify low-level impurities.[19][20] | Requires specialized and expensive equipment. |

| GC-MS | Separation of volatile compounds by gas chromatography. | Derivatization (e.g., with TFAA/TFE) is required to make glyphosate volatile.[18] | High resolution and established libraries for identification. | Sample preparation is time-consuming and can introduce errors.[21] |

| ¹H and ³¹P NMR | Nuclear Magnetic Resonance spectroscopy. | Dissolution in a suitable deuterated solvent (e.g., D₂O). | Provides definitive structural information and can quantify major components. | Lower sensitivity compared to MS methods for trace impurities. |

| Melting Point | Determination of the temperature range over which the solid melts. | Crystalline solid sample. | Simple, fast, and inexpensive indicator of purity. A sharp melting point close to the literature value indicates high purity. | Not suitable for non-crystalline materials or for identifying specific impurities. |

Safety Precautions

The synthesis of glyphosate and its salt involves hazardous materials and requires strict adherence to safety protocols.

-

Chemical Hazards: Formaldehyde is a known carcinogen.[1] Dimethylamine is flammable and corrosive.[22] Phosphorus compounds and concentrated acids are highly corrosive.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures must be performed within a properly functioning chemical fume hood to avoid inhalation of toxic vapors and gases.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- Chemoenzymic Synthesis of N-(Phosphonomethyl)glycine.

- Method for the synthesis of N-(phosphonomethyl)glycine.

- Glyphos

- NEW CRYSTALLINE POLYMORPHIC FORM OF GLYPHOSATE: SYNTHESIS, CRYSTAL AND MOLECULAR STRUCTURES OF N-(PHOSPHONOMETHYL)GLYCINE. Taylor & Francis Online. [Link]

- Method for the preparation of N-phosphonomethyl glycine.

- METHOD FOR THE SYNTHESIS OF N-(PHOSPHONOMETHYL)GLYCINE.

- Method for synthesizing and preparing glyphosate with glycine method.

- Preparation method for this compound active compound.

- This compound crystal, preparation method and use thereof.

- Preparation method of glyphosate.

- Method for synthesizing and preparing glyphosate with glycine method.

- Synthetic method of glyphosate.

- The Impact of Glyphosate, Its Metabolites and Impurities on Viability, ATP Level and Morphological changes in Human Peripheral Blood Mononuclear Cells. PMC - NIH. [Link]

- Understanding How Synthetic Impurities Affect Glyphosate Solubility and Crystal Growth Using Free Energy Calculations and Molecular Dynamics Simul

- 15N-labeled glyphosate synthesis and its practical effectiveness. SciELO. [Link]

- Glyphosate-impurities.

- Two-stage continuous cooling crystallization of glyphos

- Glyphosate Use, Toxicity and Occurrence in Food. PMC - NIH. [Link]

- Brief review analytical methods for the determination of glyphos

- Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution a.

- Crystallization process for producing glyphosate.

- An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning p

- Method for preparing this compound solid.

- A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. NIH. [Link]

- Determination of glyphosate herbicide and aminomethylphosphonic acid in natural waters by liquid chromatography using pre-column. Analusis. [Link]

- Process for preparing a glyphos

- Understanding How Synthetic Impurities Affect Glyphosate Solubility and Crystal Growth Using Free Energy Calculations and Molecular Dynamics Simul

- Glyphosate-Based Herbicide Formulations and Their Relevant Active Ingredients Affect Soil Springtails Even Five Months after Applic

- Crystallization method for continuous desolvation production of glyphosate by using glycocoll method.

- Glyphosate: Application And Production Ways. Oriental Journal of Chemistry. [Link]

- Recrystalliz

- Combination herbicidal formulations of dimethylamine and potassium salts of glyphosate.

- This compound. PubChem - NIH. [Link]

- Glyphosate formulations - what's the diff (and wh

Sources

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. Glyphosate Use, Toxicity and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. writeupcafe.com [writeupcafe.com]

- 4. orientjchem.org [orientjchem.org]

- 5. Glyphosate formulations - what's the diff (and what's a salt)? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 6. US5041628A - Method for the preparation of N-phosphonomethyl glycine - Google Patents [patents.google.com]

- 7. CN106518920A - Synthetic method of glyphosate - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

- 9. Method for synthesizing and preparing glyphosate with glycine method - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102040623A - Method for synthesizing and preparing glyphosate with glycine method - Google Patents [patents.google.com]

- 11. CN105949237A - Preparation method for this compound active compound - Google Patents [patents.google.com]

- 12. US9221853B2 - this compound crystal, preparation method and use thereof - Google Patents [patents.google.com]

- 13. CN101723973A - Method for preparing this compound solid - Google Patents [patents.google.com]

- 14. Understanding How Synthetic Impurities Affect Glyphosate Solubility and Crystal Growth Using Free Energy Calculations and Molecular Dynamics Simulations [arxiv.org]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. [PDF] Understanding How Synthetic Impurities Affect Glyphosate Solubility and Crystal Growth Using Free Energy Calculations and Molecular Dynamics Simulations | Semantic Scholar [semanticscholar.org]

- 17. The Impact of Glyphosate, Its Metabolites and Impurities on Viability, ATP Level and Morphological changes in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]

- 19. pubs.usgs.gov [pubs.usgs.gov]

- 20. An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN101965129B - Combination herbicidal formulations of dimethylamine and potassium salts of glyphosate - Google Patents [patents.google.com]

Glyphosate dimethylamine salt mechanism of action in plants

An In-Depth Technical Guide to the Plant-Specific Mechanism of Action of Glyphosate Dimethylamine Salt

Authored by a Senior Application Scientist

This guide provides a detailed examination of the biochemical and physiological cascade initiated by this compound in susceptible plants. We will deconstruct its mode of action from initial foliar contact to systemic plant mortality, offering insights grounded in established research for professionals in plant science, herbicide development, and molecular biology.

Introduction: Formulation and Bioavailability

Glyphosate, chemically N-(phosphonomethyl)glycine, is a weak acid.[1][2] In its pure form, it is a crystalline solid with limited solubility, making it difficult to formulate and apply effectively as an herbicide. To enhance its utility, glyphosate is converted into various salts. The dimethylamine salt is one such formulation, created by reacting glyphosate acid with a dimethylamine base.

The primary purpose of creating a salt formulation is to improve the handling, stability, and solubility of the active ingredient.[2][3][4] However, it is a critical distinction that the salt portion itself possesses no herbicidal properties.[1][4][5] Once the this compound solution is sprayed onto a plant's foliage and absorbed, the salt component dissociates. It is the glyphosate acid anion that is the biologically active molecule responsible for the herbicidal effect.[4][6][7] Therefore, when comparing different glyphosate products, it is essential to consider the "acid equivalent" (ae), which represents the concentration of the active glyphosate acid, rather than the total active ingredient (ai) concentration of the salt form.[2][6][7]

Table 1: Comparison of Common Glyphosate Salt Formulations and Acid Equivalents

| Salt Formulation | Lbs Active Ingredient (ai) per Gallon | Lbs Acid Equivalent (ae) per Gallon | Application Rate (fl oz/acre) to Equal 0.75 lb ae/acre |

| Isopropylamine Salt | 4.0 | 3.0 | 32 |

| Dimethylamine Salt | 4.0 | 3.0 | 32 |

| Potassium Salt | 5.5 | 4.5 | 22 |

| Diammonium Salt | 4.0 | 3.6 | 27 |

Note: Data is representative and can vary between specific commercial products. Always consult the product label.[6][7]

Systemic Uptake and Translocation

Glyphosate is a non-selective, systemic herbicide, meaning it is effective against most plants and is transported throughout the plant's vascular system after application.[8][9][10]

-

Foliar Absorption: The primary route of entry is through the foliage and other green tissues.[11][12] Commercial formulations contain surfactants that reduce the surface tension of spray droplets, allowing the glyphosate salt to penetrate the waxy cuticle of the leaves more effectively.[11]

-

Phloem Translocation: Once inside the plant, glyphosate is transported via the phloem—the plant's nutrient transport system.[11][13] As a systemic herbicide, it moves from the source (mature leaves where it is applied) to metabolic sinks, which are areas of active growth.[11] This includes the apical meristems (growing points of shoots and roots), immature leaves, and underground storage tissues like roots and rhizomes.[8][13] This efficient translocation is a key reason for its effectiveness, as it allows the herbicide to kill the entire plant, including its root system, preventing regrowth.[1][9] Plants are largely unable to metabolize glyphosate, so the molecule remains intact as it moves to its site of action.[1][8]

Primary Mechanism of Action: Inhibition of the Shikimate Pathway

The lethality of glyphosate stems from its highly specific inhibition of a single, vital enzyme: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3][14][15] This enzyme is a critical component of the shikimate pathway.

The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route used by plants, bacteria, fungi, and algae to synthesize the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[12][14][16] These amino acids are essential building blocks for proteins and are precursors to a vast array of secondary metabolites vital for plant life, including lignin, alkaloids, and plant hormones like auxin.[15] Crucially, this pathway is absent in animals, which must obtain these aromatic amino acids from their diet.[15][16][17] This metabolic difference is the basis for glyphosate's low direct toxicity to mammals and other animals.[8]

Caption: The Shikimate Pathway and the site of inhibition by glyphosate.

Molecular Inhibition of EPSP Synthase

The EPSPS enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[9][17] Glyphosate's molecular structure is similar to that of PEP.[18] This similarity allows it to act as a potent inhibitor.

The inhibition mechanism is a classic example of enzyme kinetics:

-

Ordered Binding: The substrate S3P first binds to the active site of the EPSPS enzyme, forming a binary EPSPS-S3P complex.[19]

-

Competitive Inhibition: Glyphosate then binds to this complex.[18] It acts as a competitive inhibitor with respect to the second substrate, PEP, occupying its binding site.[17][20]

-

Transition State Mimicry: Glyphosate is considered a transition state analog. It binds more tightly to the EPSPS-S3P complex than PEP itself, forming a highly stable, dead-end ternary complex (EPSPS-S3P-Glyphosate).[17][18][21] The dissociation rate of glyphosate from this complex is approximately 2,300 times slower than that of PEP, effectively inactivating the enzyme.[18]

Caption: Glyphosate competitively inhibits the EPSPS enzyme.

Downstream Physiological Consequences

The shutdown of the EPSPS enzyme triggers a cascade of physiological disruptions leading to plant death.

-

Depletion of Aromatic Amino Acids: The most direct consequence is the cessation of aromatic amino acid production.[8][15] This halts the synthesis of essential proteins required for growth and development, leading to stunted growth.[8]

-

Deregulation of the Shikimate Pathway: The shikimate pathway is regulated by feedback inhibition, where its products (aromatic amino acids) signal the initial enzyme (DAHP synthase) to slow down.[18] When glyphosate blocks the pathway, the levels of these regulatory amino acids plummet. This loss of feedback control causes the pathway to run unchecked, massively draining carbon and energy as it converts precursors into shikimate-3-phosphate.[18]

-

Massive Shikimate Accumulation: With EPSPS blocked, its substrate, S3P, accumulates and is rapidly converted back to shikimate. This leads to an enormous buildup of shikimate in plant tissues, which can account for up to 16% of the plant's total dry weight.[18] This represents a significant waste of cellular resources and is considered a major contributor to glyphosate's phytotoxicity.

-

Secondary Metabolic Effects: Beyond the primary mechanism, glyphosate is also a strong chelator of metal cations.[22] It can immobilize essential micronutrients like manganese, iron, and zinc, both in the soil and within the plant. This can further weaken the plant by disrupting other enzymatic processes, including those involved in photosynthesis and disease resistance.[22][23]

Visible symptoms in susceptible plants, such as yellowing of new leaves (chlorosis), wilting, and browning (necrosis), typically appear within 4 to 20 days after application, depending on the plant species and environmental conditions.[3][8]

Experimental Protocols for Mechanistic Validation

To study the mechanism of action of glyphosate, researchers employ several key experimental workflows.

Protocol: In Vitro EPSPS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of glyphosate on the activity of the EPSPS enzyme.

Objective: To determine the concentration of glyphosate required to inhibit 50% of EPSPS enzyme activity (IC₅₀).

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., young leaves of pea or maize) in a cold extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, DTT, and protease inhibitors) to prevent protein degradation.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins, including EPSPS. Determine the total protein concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microplate well containing buffer, the first substrate (Shikimate-3-Phosphate), and varying concentrations of this compound.

-

Initiate the reaction by adding the second substrate (Phosphoenolpyruvate) and a fixed amount of the enzyme extract.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a set time (e.g., 20 minutes).

-

-

Detection:

-

The reaction produces inorganic phosphate (Pi) as a byproduct. Stop the reaction and quantify the amount of Pi produced using a colorimetric method, such as the malachite green assay. The absorbance is read on a spectrophotometer (e.g., at 620 nm).

-

-

Data Analysis:

-

Plot the enzyme activity (rate of Pi production) against the logarithm of the glyphosate concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: Experimental workflow for an in vitro EPSPS inhibition assay.

Protocol: Quantification of Shikimate Accumulation in Planta

This protocol validates the effect of glyphosate on the shikimate pathway within a living plant.

Objective: To measure the accumulation of shikimate in plant tissues following glyphosate treatment.

Methodology:

-

Plant Treatment:

-

Grow susceptible plants (e.g., barley or soybean) to a specific growth stage (e.g., 2-3 leaf stage).

-

Treat plants with a sublethal dose of this compound via foliar spray. Include a control group sprayed only with water and surfactant.

-

-

Sample Collection:

-

Harvest leaf tissue at various time points after treatment (e.g., 0, 24, 48, 72 hours).

-

Immediately freeze the samples in liquid nitrogen to halt metabolic activity and store at -80°C.

-

-

Metabolite Extraction:

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites using a solvent, typically an acidified aqueous methanol solution.

-

Centrifuge to pellet solids and collect the supernatant.

-

-

Sample Analysis (LC-MS/MS):

-

Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[24][25]

-

Chromatography: Separate shikimate from other plant metabolites using a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is effective for polar compounds like glyphosate and its metabolites.[26]

-

Mass Spectrometry: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in negative ion mode to detect and quantify shikimate based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

-

Data Analysis:

-

Construct a calibration curve using pure shikimate standards.

-

Quantify the concentration of shikimate in the plant samples and compare the levels between glyphosate-treated and control plants over time.

-

Conclusion

The herbicidal activity of this compound is a direct result of its dissociation in planta to the glyphosate acid, which is then systemically translocated to metabolic sinks. There, it potently and specifically inhibits the EPSPS enzyme in the shikimate pathway. This singular action triggers a cascade of metabolic failures, including the depletion of essential aromatic amino acids and the toxic accumulation of shikimate, culminating in systemic plant death. The specificity of this target, which is absent in animals, underpins its widespread use in agriculture. Understanding this detailed mechanism is fundamental for developing new herbicidal technologies, managing herbicide resistance, and assessing the broader physiological impacts on plant life.

References

- National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet.

- Vivancos, P. D., Driscoll, S. P., Bulman, C. A., Ying, L., Emami, K., & Foyer, C. H. (2011). Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration. Plant Physiology, 157(1), 256–268.

- University of Florida, IFAS Extension. (n.d.). Understanding Glyphosate and Other Pesticides (FS-1193).

- GMWatch. (2020). Glyphosate and Roundup Disrupt the Gut Microbiome by Inhibiting the Shikimate Pathway.

- ResearchGate. (n.d.). Glyphosate accumulation and transport in the field.

- Wikipedia. (n.d.). EPSP synthase.

- Gomes, M. P., Smedbol, E., Chalifour, A., Hénault-Ethier, L., Labrecque, M., Lepage, L., Lucotte, M., & Juneau, P. (2014). Glyphosate in Runoff Waters and in the Root-Zone: A Review. Water, Air, & Soil Pollution, 225(11), 2203.

- Principles of Weed Control, Oregon State University. (n.d.). Herbicides that Inhibit EPSP Synthase.

- ResearchGate. (n.d.). The shikimate pathway and the site of its inhibition by glyphosate.

- Amrhein, N., Schab, J., & Steinrücken, H. C. (1980). The Site of the Inhibition of the Shikimate Pathway by Glyphosate. Plant Physiology, 66(5), 830–834.

- Kanissery, R., Gairhe, B., Kadyampakeni, D., Batuman, O., & Alferez, F. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Plants, 8(11), 499.

- Wikipedia. (n.d.). Glyphosate.

- ResearchGate. (n.d.). Brief review analytical methods for the determination of glyphosate.

- Schönbrunn, E., Eschenburg, S., Shuttleworth, W. A., Findlay, J. V., Healy, M. L., & Amrhein, N. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376–1380.

- Doc Snipes. (2010, August 26). Inhibition by Roundup [Video]. YouTube.

- Bio Minerals Technologies. (n.d.). Effects of Glyphosate on Soils and Plants.

- National Pesticide Information Center. (n.d.). Glyphosate General Fact Sheet.

- Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Closing down on glyphosate inhibition—with a new structure for drug discovery. Proceedings of the National Academy of Sciences, 103(35), 13010–13015.

- Arkan, T., & Molnar-Perl, I. (2015). Glyphosate detection: methods, needs and challenges. Environmental Chemistry Letters, 13(4), 391–417.

- Krynitsky, A. J., & K-S. Ahn. (2020). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Foods, 9(12), 1782.

- Melo, K. G., Nucci, D. G., & Trape, A. Z. (2018). Brief review analytical methods for the determination of glyphosate. MOJ Toxicology, 4(1), 39-42.

- AERU, University of Hertfordshire. (n.d.). Glyphosate-dimethylammonium.

- Johal, G. S., & Huber, D. M. (2009). Glyphosate effects on diseases of plants. European Journal of Agronomy, 31(3), 144-152.

- WebMD. (2024). Health Risks of Glyphosate Herbicide.

- University of Nebraska–Lincoln. (2023). Understanding Glyphosate Acid Equivalents.

- Farmers Business Network. (n.d.). Everything Farmers Need to Know About Glyphosate.

- Hartzler, B. (n.d.). Glyphosate - A Review. Iowa State University Extension and Outreach.

- Oklahoma State University Extension. (n.d.). Herbicide How-To: Maximizing Glyphosate Activity.

- Travlos, I. S., Cheimona, N., & Bilalis, D. (2017). Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds. Agronomy, 7(3), 55.

- Hanson, B. (2017). Glyphosate formulations - what's the diff (and what's a salt)? UC Weed Science.

- Kanissery, R., Futch, S., Sellers, B., & McAvoy, C. (2019). Understanding Glyphosate Formulations. Citrus Industry Magazine.

Sources

- 1. Glyphosate - A Review | Integrated Crop Management [crops.extension.iastate.edu]

- 2. Glyphosate formulations - what's the diff (and what's a salt)? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 3. fbn.com [fbn.com]

- 4. Understanding Glyphosate Formulations - Citrus Industry Magazine [citrusindustry.net]

- 5. mdpi.com [mdpi.com]

- 6. Understanding Glyphosate Acid Equivalents | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 7. extension.okstate.edu [extension.okstate.edu]

- 8. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 9. Glyphosate - Wikipedia [en.wikipedia.org]

- 10. Glyphosate-dimethylammonium [sitem.herts.ac.uk]

- 11. Glyphosate in Runoff Waters and in the Root-Zone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 16. researchgate.net [researchgate.net]

- 17. EPSP synthase - Wikipedia [en.wikipedia.org]

- 18. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 19. Closing down on glyphosate inhibition—with a new structure for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. youtube.com [youtube.com]

- 22. Effects of Glyphosate on Soils and Plants [biomineralstechnologies.com]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. researchgate.net [researchgate.net]

- 25. hh-ra.org [hh-ra.org]

- 26. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Plant Uptake and Translocation of Glyphosate Dimethylamine Salt

Abstract

Glyphosate, the world's most widely used herbicide, owes its efficacy to its systemic nature, which is entirely dependent on its absorption into and movement within the target plant. This technical guide provides a comprehensive examination of the processes governing the uptake and translocation of glyphosate, with a specific focus on its common formulation as a dimethylamine (DMA) salt. We will explore the critical physicochemical properties of the glyphosate DMA salt, dissect its molecular mechanism of action via the shikimate pathway, and detail the physiological and environmental factors that influence its journey from the leaf surface to the metabolic sinks. Furthermore, this guide presents detailed, field-proven experimental methodologies for quantifying these processes, offering researchers a robust framework for investigation. The narrative emphasizes the causality behind experimental design, ensuring a deep, mechanistic understanding for professionals in plant science and agrochemical development.

Introduction to Glyphosate and its Dimethylamine Salt

Glyphosate [N-(phosphonomethyl)glycine] is a broad-spectrum, non-selective, post-emergent herbicide prized for its high efficacy and systemic action.[1][2][3] Unlike contact herbicides that only damage the tissue they touch, glyphosate is absorbed by the plant and translocated to distant tissues, including roots and meristems, ensuring the death of the entire plant.[3][4] Its mode of action is the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for protein synthesis in plants but absent in animals, forming the basis of its selective toxicity.[5][6][7]

The parent glyphosate acid has low water solubility. To enhance its utility in aqueous spray formulations, it is converted into various salts. The dimethylamine (DMA) salt is one such formulation, created by neutralizing glyphosate acid with dimethylamine. This salt form significantly increases water solubility, which is a critical first step for effective application and subsequent plant uptake.[8] Understanding the journey of the glyphosate ion from the spray droplet to its target enzyme is fundamental to optimizing its herbicidal activity and developing novel weed management strategies.

Physicochemical Properties

The behavior of a herbicide is dictated by its chemical and physical properties. For glyphosate dimethylamine salt, these properties influence its formulation stability, interaction with the plant cuticle, and mobility within the plant's vascular systems.

| Property | Value | Significance for Uptake & Translocation |

| Chemical Formula | C3H8NO5P·C2H7N | Defines the basic structure and reactive groups. |

| Molecular Weight | 227.17 g/mol [9] | Influences diffusion rates across membranes. |

| Water Solubility | Highly soluble[9] | Essential for formulation in aqueous sprays and movement in hydrophilic environments (apoplast, phloem). |

| Vapor Pressure | Very low[9] | Minimizes loss due to volatilization from the leaf surface, maximizing the potential for uptake. |

| pKa Values (Glyphosate) | pKa1 ≈ 0.8 (phosphonic), pKa2 ≈ 2.3 (carboxylate), pKa3 ≈ 6.0 (phosphonic), pKa4 ≈ 11.0 (amine)[10] | Determines the ionic state of the molecule at different physiological pHs, impacting membrane permeability. At typical apoplastic and symplastic pH, glyphosate is an anion. |

| Log Kow (Octanol-Water) | -4.59 to -1.70[10] | The highly negative value indicates extreme hydrophilicity (water-loving), making passive diffusion across the waxy, lipophilic plant cuticle the primary barrier to uptake. |

Core Mechanism of Action: The Shikimate Pathway

To understand why translocation is critical, one must first understand glyphosate's molecular target. Glyphosate's herbicidal activity stems from its potent and specific inhibition of the EPSPS enzyme in the shikimate pathway.[6][11] This pathway is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[5][7] These amino acids are vital precursors for proteins, lignin, and numerous secondary metabolites required for plant growth and defense.[5][7]

By blocking EPSPS, glyphosate causes a systemic shutdown of this pathway.[3] This leads to a massive accumulation of shikimate (the substrate for the subsequent step), which can reach up to 10% of the plant's dry weight, and a depletion of essential aromatic amino acids, ultimately causing plant death.[3][12] Since the highest metabolic activity and protein synthesis occur in meristematic tissues (growing points) of shoots and roots, glyphosate must be translocated to these "sink" regions to be effective.[13][14]

Plant Uptake: Overcoming the Barriers

For glyphosate to be effective, it must first enter the plant. This can occur via foliar or root pathways, though foliar absorption is the primary route for post-emergent applications.

Foliar Uptake

Foliar uptake is a multi-step process. After deposition on the leaf, the glyphosate DMA salt in the spray droplet must penetrate the waxy outer cuticle to reach the living cells within.

-

Cuticular Penetration : The plant cuticle is the main barrier. It is a lipophilic (fat-loving) layer, whereas glyphosate is hydrophilic (water-loving). This fundamental mismatch means simple diffusion is slow.[10] Commercial formulations overcome this by including surfactants (adjuvants). These molecules reduce the surface tension of the spray droplet, allowing it to spread over a larger area, and help to solubilize the cuticle, creating pathways for the glyphosate to penetrate.[10]

-

Cellular Absorption : Once through the cuticle, glyphosate moves through the apoplast (the space between cells) before it must cross the cell membrane to enter the symplast (the network of living cells).[1] While some passive diffusion may occur, evidence suggests that glyphosate uptake into the cell is primarily an active process, likely mediated by phosphate transporters, as glyphosate's phosphonate group mimics that of phosphate.[15][16]

Root Uptake

While most applications are foliar, glyphosate present in the soil can be absorbed by plant roots.[2] This is a significant consideration for non-target plants and subsequent crops.

-

Soil Availability : Glyphosate binds strongly to soil particles, which generally limits its availability for root uptake and leaching.[4][17] However, in soils with low binding capacity (e.g., sandy soils) or when glyphosate is released from decaying weeds, root uptake can occur.[2][18]

-

Absorption Mechanism : Similar to foliar uptake, root absorption involves movement along with water into the root apoplast, followed by active transport across cell membranes to enter the vascular cylinder for long-distance transport.[2][10] Studies have shown that root-absorbed glyphosate is readily translocated to the shoots.[2]

Translocation: The Systemic Movement

Once inside the plant's vascular system, glyphosate's systemic action begins. It is primarily a "phloem-mobile" herbicide, meaning it follows the flow of sugars from source tissues to sink tissues.[3][10]

-

Source Tissues : These are areas of net sugar production, primarily mature, photosynthetically active leaves.

-

Sink Tissues : These are areas of high metabolic activity and growth that require energy, such as root and shoot apical meristems, young leaves, flowers, and fruits.[10][14]

This "source-to-sink" movement is highly efficient and is the reason glyphosate is so effective against perennial weeds with extensive root systems.[3][19] After foliar application, glyphosate is loaded into the phloem of a mature leaf and transported downwards to the roots and upwards to new shoots.[20] If absorbed by the roots, it can be transported upwards to the shoots via the xylem, the plant's water transport system.[10]

Factors Influencing Efficacy

The success of glyphosate application is not absolute and depends on a range of interacting factors:

-

Plant-Related Factors :

-

Species : Different weed species exhibit varying levels of susceptibility, partly due to differences in cuticle thickness, leaf orientation, and growth habits.[1]

-

Growth Stage : Younger, actively growing plants generally absorb and translocate glyphosate more effectively than older, mature, or stressed plants.[21] Maximum translocation occurs to the most active metabolic sinks.[21]

-

-

Environmental Factors :

-

Temperature & Humidity : Warm, humid conditions are optimal. High humidity keeps the spray droplet hydrated on the leaf surface for longer, increasing the time for absorption. High temperatures generally increase the rates of absorption and translocation.

-

Light : Light promotes photosynthesis, driving the "source-to-sink" flow in the phloem and enhancing translocation.

-

-

Formulation Factors :

-

Adjuvants : The type and concentration of surfactants in the formulation are paramount for overcoming the cuticular barrier.[19]

-

Salt Form : While all salts increase water solubility, different salt forms (e.g., dimethylamine vs. potassium vs. isopropylamine) can have subtle effects on absorption rates, though these differences are often minor under field conditions.[22][23]

-

Experimental Methodologies

Studying the uptake and translocation of glyphosate requires precise and validated methods. Radiolabeling, particularly with Carbon-14 (¹⁴C), remains the gold standard for accurately tracing and quantifying the herbicide's fate in the plant.

Protocol: ¹⁴C-Glyphosate Whole-Plant Translocation Study

This protocol provides a framework for quantifying the absorption and movement of glyphosate in a test plant species. The causality for each step is explained to highlight its scientific rationale.

Objective : To quantify the amount of applied ¹⁴C-glyphosate that is absorbed by a treated leaf and translocated to other plant parts over a time course.

Materials :

-

¹⁴C-glyphosate of known specific activity (e.g., >170 Bq/µg).[24]

-

Commercial glyphosate DMA salt formulation.

-

Test plants grown to a specific growth stage (e.g., 4-6 leaf stage).

-

Micro-syringe (10 µL).

-

Scintillation vials and cocktail.

-

Biological oxidizer.

-

Liquid Scintillation Counter (LSC).

-

Washing solution (e.g., 10% methanol with 0.5% non-ionic surfactant).

Methodology :

-

Plant Propagation : Grow plants under controlled conditions to ensure uniformity. The choice of growth stage is critical as it dictates the source-sink relationships; typically, a young but actively photosynthesizing plant is used.[25]

-

Treatment Solution Preparation : Prepare a treatment solution containing the commercial formulation at the desired application rate, spiked with a known amount of ¹⁴C-glyphosate. This ensures the application is representative of field use while allowing for sensitive detection.

-

Application : Select a single, recently matured leaf on each plant. This leaf will act as a strong "source." Using a micro-syringe, apply a precise volume (e.g., 10 x 1 µL droplets) of the ¹⁴C-glyphosate solution to the adaxial (upper) surface of the leaf.[26] Confining the application to a specific area allows for accurate measurement of absorption at that site.

-

Incubation Time Course : Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, 72 hours). A time course is essential to understand the dynamics of uptake and translocation, as these processes are not instantaneous.[25]

-

Harvest and Washing :

-

At each harvest time, carefully excise the treated leaf.

-

Wash the treated leaf by swirling it in a vial with the washing solution for ~60 seconds. This step is crucial as it removes any unabsorbed ¹⁴C-glyphosate remaining on the leaf surface. The radioactivity in this "leaf wash" represents the portion of the applied dose that did not penetrate the plant.

-

-

Plant Sectioning : Divide the remaining plant into logical sections:

-

Shoots above the treated leaf.

-

Shoots below the treated leaf.

-

Roots (gently washed to remove soil). This sectioning allows for the quantification of translocation to different sink tissues.

-

-

Quantification :

-

Leaf Wash : Add scintillation cocktail to the leaf wash vial and quantify the radioactivity using an LSC.

-

Plant Tissues : Dry and weigh each plant section. Process the dried tissue in a biological oxidizer. The oxidizer combusts the sample, converting ¹⁴C-glyphosate into ¹⁴CO₂, which is then trapped in a special scintillation cocktail.[25][26] This method is highly efficient for solid samples and provides a total radioactivity count for each tissue section.

-

Treated Leaf : The washed treated leaf is also oxidized to determine the total amount of glyphosate that was absorbed but not translocated.

-

-

Data Analysis : Express the radioactivity in each fraction as a percentage of the total ¹⁴C applied.

-

% Absorbed = 100% - (% recovered in leaf wash).

-

% Translocated = Sum of % in all tissues except the treated leaf.

-

Analytical Quantification

While radiolabeling is excellent for tracking, non-radioactive studies require sensitive analytical methods to detect and quantify glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), in complex plant matrices.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : This is the preferred method due to its high sensitivity and selectivity.[27][28] Glyphosate's high polarity makes it challenging for traditional reversed-phase chromatography.[29] Therefore, methods often require:

-

Derivatization : A chemical reaction to make glyphosate more suitable for chromatographic separation and detection, often using reagents like FMOC-Cl.[28][30]

-

Specialized Columns : Such as Hypercarb or HILIC columns that are better suited for polar analytes.[28]

-

Solid-Phase Extraction (SPE) : Used to clean up and concentrate the analyte from the plant extract before injection into the HPLC system.[28]

-

Conclusion and Future Perspectives

The uptake and translocation of this compound are intricate, multi-faceted processes that are fundamental to its herbicidal action. Its journey from a spray droplet to the meristematic sinks is governed by the interplay between its physicochemical properties, the plant's physiological barriers and transport systems, and prevailing environmental conditions. A thorough, mechanistic understanding, validated by robust experimental techniques like radiolabeling and advanced analytical chemistry, is essential for maximizing efficacy, managing herbicide resistance, and mitigating non-target effects. Future research should continue to focus on developing more efficient formulations, understanding the specific transporters involved in cellular uptake, and elucidating the mechanisms of resistance related to altered translocation patterns.

References

- University of Maryland Extension. (n.d.). Understanding Glyphosate and Other Pesticides (FS-1193).

- Singh, S., Kumar, V., et al. (2020). Glyphosate uptake, translocation, resistance emergence in crops, analytical monitoring, toxicity and degradation: a review. Environmental Chemistry Letters.

- Mesnage, R., et al. (2020). Computational modelling provides insight into the effects of glyphosate on the shikimate pathway in the human gut microbiome. PubMed Central.

- Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest Management Science.

- Hove-Musekwa, D., et al. (2018). Glyphosate detection: methods, needs and challenges. Chemosphere.

- Gaines, T. A., et al. (2020). Physiological Factors Affecting Uptake and Translocation of Glufosinate. Journal of Agricultural and Food Chemistry.

- St-Hilaire, S., et al. (2021). Glyphosate in Runoff Waters and in the Root-Zone: A Review. PMC - NIH.

- Kersten UK. (2024). Glyphosate, the Shikimate Pathway and Parkinsons.

- Amrhein, N., et al. (1980). The Site of the Inhibition of the Shikimate Pathway by Glyphosate. Plant Physiology.

- Pline, W. A., et al. (2001). Absorption and translocation of glyphosate in glyphosate-resistant cotton as influenced by application method and growth stage. Weed Science.

- Kanissery, R., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Plants.

- Singh, S., et al. (2020). Glyphosate uptake, translocation, resistance emergence in crops, analytical monitoring, toxicity and degradation: a review. ResearchGate.

- Monquero, P. A., & Christoffoleti, P. J. (2015). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal.

- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound.

- Sprankle, P., et al. (1975). Absorption, Action, and Translocation of Glyphosate. Weed Science.

- Singh, S., et al. (2020). Glyphosate uptake, translocation, resistance emergence in crops, analytical monitoring, toxicity and degradation: a review. Semantic Scholar.

- Nandula, V. K., & Vencil, W. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. Weed Science.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Reddy, K. N., et al. (2008). Influence of formulation and glyphosate salt on absorption and translocation in three annual weeds. Weed Biology and Management.

- Shaner, D. L. (2009). Proposed mechanisms of glyphosate absorption into plant cells. ResearchGate.

- Guan, G., et al. (2021). In situ colorimetric detection of glyphosate on plant tissues using cysteamine-modified gold nanoparticles. Microchimica Acta.

- Mendes, K. F., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha.

- Shaner, D. L. (2006). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. North Central Weed Science Society Proceedings.

- Shaner, D. L. (2009). Role of Translocation as A Mechanism of Resistance to Glyphosate. Weed Science.

- POMAIS Agriculture. (n.d.). Glyphosate: How It Works and What It Does to Weeds.

- Melo, K. G., et al. (2018). Brief review analytical methods for the determination of glyphosate. MOJ Toxicology.

- Ge, X., et al. (2021). Altered Translocation Pattern as Potential Glyphosate Resistance Mechanism in Blackgrass (Alopecurus myosuroides) Populations from Lower Saxony. MDPI.

- Ma, R., et al. (2015). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. JoVE.

- Shaner, D. L. (2009). Role of Translocation as A Mechanism of Resistance to Glyphosate. ResearchGate.

- Madsen, J. D. (1997). HERBICIDE ABSORPTION AND TRANSLOCATION BY EURASIAN WATERMILFOIL AND HYDRILLA. Mountain Scholar.

- Mendes, K. F., et al. (2017). methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. SciELO.

- Ferreira, E. A., et al. (2015). absorption and translocation tolerance of glyphosate. African Journal of Agricultural Research.

- Melo, K. G., et al. (2018). Brief review analytical methods for the determination of glyphosate. ResearchGate.

- Nandula, V. K., & Vencil, W. K. (2015). Herbicide Absorption and Translocation in Plants using Radioisotopes. Cambridge University Press.

- National Center for Biotechnology Information. (n.d.). Glyphosate. PubChem.

- Manogaran, M., et al. (2018). Environmental fate and degradation of glyphosate in soil. Pertanika Journal of Scholarly Research Reviews.

- Gomes, M. P., et al. (2014). The absorption and translocation of glyphosate-based herbicides and the main visual symptoms in a sensitive plant exposed to the herbicides. ResearchGate.

- CN101412674A - Preparation method for this compound active compound - Google Patents. (n.d.).

- Mamy, L., et al. (2016). The Fate of Glyphosate in Soil and Water: A Review. Jurnal Penelitian Pendidikan IPA.

- Kanissery, R., et al. (2019). Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. Frontiers in Environmental Science.

- Inokuchi, S., et al. (2018). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. Journal of Pharmaceutical and Biomedical Analysis.

- Manogaran, M., et al. (2018). Environmental Fate and Degradation of Glyphosate in Soil. ResearchGate.

- Wright, S. D. (2017). Glyphosate formulations - what's the diff (and what's a salt)?. Topics in Subtropics Blog.

Sources

- 1. hh-ra.org [hh-ra.org]

- 2. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. Environmental fate and degradation of glyphosate in soil - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 5. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 6. researchgate.net [researchgate.net]

- 7. Glyphosate, the Shikimate Pathway and Parkinsons [kerstenuk.com]

- 8. CN105949237A - Preparation method for this compound active compound - Google Patents [patents.google.com]

- 9. This compound Supplier China | Uses, Safety, Prices & Technical Data [nj-finechem.com]

- 10. Glyphosate in Runoff Waters and in the Root-Zone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational modelling provides insight into the effects of glyphosate on the shikimate pathway in the human gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ncwss.org [ncwss.org]

- 14. Altered Translocation Pattern as Potential Glyphosate Resistance Mechanism in Blackgrass (Alopecurus myosuroides) Populations from Lower Saxony | MDPI [mdpi.com]

- 15. Physiological Factors Affecting Uptake and Translocation of Glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 18. Frontiers | Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production [frontiersin.org]

- 19. Absorption, Action, and Translocation of Glyphosate | Weed Science | Cambridge Core [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. ars.usda.gov [ars.usda.gov]

- 22. researchgate.net [researchgate.net]

- 23. academicjournals.org [academicjournals.org]

- 24. scielo.br [scielo.br]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. hh-ra.org [hh-ra.org]

- 28. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]

- 29. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Microbial Degradation of Glyphosate Dimethylamine Salt in Soil: A Technical Guide

Abstract

Glyphosate, the active ingredient in many broad-spectrum herbicides, is widely used in modern agriculture. Its dimethylamine salt formulation is particularly common. The environmental fate of this compound is of paramount importance, with microbial degradation in soil being the primary route of its dissipation. This technical guide provides a comprehensive overview of the microbial degradation pathways of glyphosate dimethylamine salt in soil. It is intended for researchers, scientists, and environmental professionals seeking a detailed understanding of the biochemical transformations and the methodologies used to study them. This document delves into the two primary degradation pathways, the key microbial players, influential environmental factors, and detailed experimental protocols for laboratory analysis.

Introduction: Glyphosate and its Significance in the Soil Environment

Glyphosate [N-(phosphonomethyl)glycine] is a phosphonate herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1][2] This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms, making glyphosate an effective, non-selective herbicide.[1][2] The dimethylamine salt of glyphosate is a common formulation designed to enhance its solubility and efficacy.

Upon introduction into the soil, the fate of glyphosate is governed by several processes, including adsorption to soil particles and microbial degradation.[3][4] Microbial breakdown is considered the principal mechanism for glyphosate's dissipation in the environment.[5][6] Understanding these degradation pathways is crucial for assessing its environmental persistence, potential for off-site transport, and overall ecological impact.

The Two Major Microbial Degradation Pathways

Soil microorganisms have evolved two primary enzymatic pathways to metabolize glyphosate, primarily to utilize it as a source of phosphorus, nitrogen, or carbon.[7][8]

The Aminomethylphosphonic Acid (AMPA) Pathway

The most common degradation route for glyphosate in soil is the AMPA pathway.[2][9] This pathway involves the cleavage of the C-N bond of the glyphosate molecule.

-

Enzymatic Action: This cleavage is catalyzed by the enzyme glyphosate oxidoreductase (GOX).[1][10]

-

Products: The reaction yields two primary metabolites: aminomethylphosphonic acid (AMPA) and glyoxylate.[1][9]

AMPA is a major and relatively persistent metabolite of glyphosate and is often detected in soil and water samples.[7][9][11] While some microorganisms can further degrade AMPA, its persistence can be a concern as it exhibits its own toxicological properties.[7][11] Glyoxylate, on the other hand, can be readily utilized by microorganisms in their central metabolic pathways.

Caption: The AMPA pathway of glyphosate degradation.

The Sarcosine Pathway

An alternative degradation route is the sarcosine pathway, which involves the cleavage of the carbon-phosphorus (C-P) bond of glyphosate.[1][12] This bond is notably stable, and its cleavage is a significant biochemical feat.

-

Enzymatic Action: This reaction is catalyzed by the C-P lyase enzyme complex.[7][9]

-

Products: The cleavage of the C-P bond results in the formation of sarcosine and inorganic phosphate.[1][12]

The inorganic phosphate can be directly assimilated by the microorganisms as a nutrient source. Sarcosine is subsequently metabolized by sarcosine oxidase to yield glycine and formaldehyde, which can then enter central metabolic pathways.[9][12] This pathway is considered a more complete detoxification route as it directly provides a key nutrient (phosphate) and generates readily metabolizable intermediates.[13] Some research also suggests a direct cleavage of the C-N bond to form glycine, bypassing the sarcosine intermediate.[14]

Caption: The Sarcosine pathway of glyphosate degradation.

Key Microbial Players in Glyphosate Degradation

A diverse range of soil microorganisms has been identified as capable of degrading glyphosate. Bacteria, in particular, play a predominant role.

Table 1: Examples of Glyphosate-Degrading Microorganisms

| Microorganism Genus | Degradation Pathway(s) | Reference(s) |

| Pseudomonas | AMPA and Sarcosine | [9][12] |

| Arthrobacter | AMPA | [9] |

| Bacillus | AMPA and Sarcosine | [10][15] |

| Stenotrophomonas | Not specified | [5] |

| Sphingomonas | Not specified | [5] |

| Phenylobacterium | Not specified | [5] |

| Ochrobactrum | AMPA and Sarcosine | [15] |

| Achromobacter | AMPA and Sarcosine | [15] |

| Agrobacterium | AMPA and Sarcosine | [15] |

| Klebsiella | Not specified | [15] |

| Lysinibacillus | Sarcosine | [13] |

The prevalence of these microorganisms and the dominant degradation pathway can vary significantly depending on soil type, history of glyphosate application, and other environmental conditions.[5]

Environmental Factors Influencing Degradation

The rate and extent of glyphosate degradation in soil are influenced by a complex interplay of physicochemical and biological factors.

-

Soil Properties:

-

pH: Soil pH affects both microbial activity and the chemical speciation of glyphosate, which in turn influences its bioavailability.[3]

-

Organic Matter: Soil organic matter can influence glyphosate adsorption, potentially reducing its availability to microorganisms.[6][9] However, it also supports a larger and more active microbial population.[4]

-

Clay Content: Clay minerals can strongly adsorb glyphosate, which can either protect it from degradation or make it less available to microbes.[4]

-

-

Nutrient Availability:

-

Temperature and Moisture: As with most microbial processes, glyphosate degradation rates are generally higher at optimal temperatures and moisture levels for microbial growth and activity.[4]

Experimental Protocols for Studying Glyphosate Degradation

Investigating the microbial degradation of glyphosate in soil requires a combination of controlled laboratory experiments and sophisticated analytical techniques.

Soil Microcosm Study: A Step-by-Step Workflow

This protocol outlines a typical laboratory experiment to assess the degradation of glyphosate in a specific soil type.

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from the field of interest.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.

-

Characterize the soil for key properties (pH, organic matter content, texture, etc.).

-

Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity).

-

-

Microcosm Setup:

-

Weigh a known amount of the prepared soil (e.g., 100 g) into sterile glass containers (e.g., Mason jars).

-

Prepare a stock solution of this compound in sterile water.

-

Spike the soil samples with the glyphosate solution to achieve the desired concentration (environmentally relevant concentrations are recommended).

-

Include control microcosms:

-

Sterile Control: Autoclaved soil to assess abiotic degradation.

-

Unspiked Control: To monitor background levels of glyphosate and its metabolites.

-

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Extraction:

-

At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 60 days), destructively sample triplicate microcosms for each treatment.

-

Extract glyphosate and its metabolites from a subsample of soil (e.g., 10 g) using an appropriate extraction solution. Common extraction solutions include phosphate buffers or alkaline solutions (e.g., potassium hydroxide).

-

The extraction process often involves shaking or sonication followed by centrifugation to separate the soil particles from the extract.

-

-

Analytical Quantification:

-

The concentrations of glyphosate and AMPA in the soil extracts are typically determined using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[17]

-

Due to the polar nature and lack of a chromophore in glyphosate and AMPA, a derivatization step is often required prior to analysis. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[17][18]

-

Gas chromatography-mass spectrometry (GC/MS) following derivatization is another analytical option.[19]

-

-

Microbial Community Analysis (Optional):

-

At each sampling point, a soil subsample can be stored for DNA extraction.

-

Metagenomic sequencing of the extracted DNA can be used to identify the microbial communities present and to search for genes known to be involved in glyphosate degradation (e.g., genes encoding GOX and C-P lyase).[5][20][21]

-

Caption: Experimental workflow for a soil microcosm study.

Quantitative Data Summary

The degradation of glyphosate in soil typically follows first-order kinetics, and the rate is often expressed as a half-life (DT50).

Table 2: Representative Glyphosate Degradation Half-lives in Soil

| Soil Type | Half-life (DT50) in days | Reference(s) |

| Sandy Soils | ~26 | [6] |

| Various Agricultural Soils | 7 - 60 | [4] |

| General Estimate | 8.36 - 9.12 | [9] |

It is important to note that these values are highly variable and dependent on the specific environmental conditions of the study.

Conclusion and Future Directions

The microbial degradation of this compound in soil is a complex process mediated by a diverse array of microorganisms through two primary pathways: the AMPA and sarcosine pathways. The prevalence of each pathway and the overall rate of degradation are influenced by a multitude of environmental factors.